N-(3,5-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(3,5-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a carboxamide group, and a dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the pyrrolidine derivative with a suitable amine or amide reagent.
Attachment of the Dichlorophenyl Moiety: This can be done through a substitution reaction using a dichlorophenyl halide.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, such as carbonyl groups.
Substitution: This reaction can replace certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3,5-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a potential drug candidate for treating specific diseases.
Industry: As a precursor for the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-9(8-22-2)19-7-10(3-14(19)20)15(21)18-13-5-11(16)4-12(17)6-13/h4-6,9-10H,3,7-8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXRLPRHRVEBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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